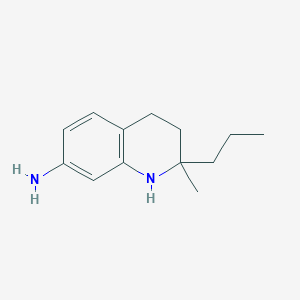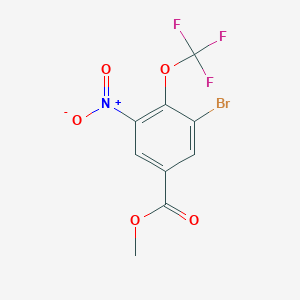
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5BrF3NO5 It is known for its unique combination of bromine, nitro, and trifluoromethoxy groups attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-bromo-4-(trifluoromethoxy)benzoate, followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products depend on the specific oxidizing agent and conditions.
Applications De Recherche Scientifique
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-Bromo-5-(trifluoromethoxy)benzoate: Similar structure but lacks the nitro group.
Methyl 3-Bromo-4-(trifluoromethoxy)benzoate: Similar structure but with different substitution pattern.
Methyl 3-Nitro-4-(trifluoromethoxy)benzoate: Similar structure but lacks the bromine atom .
Uniqueness
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is unique due to the combination of bromine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require these functionalities .
Propriétés
Formule moléculaire |
C9H5BrF3NO5 |
|---|---|
Poids moléculaire |
344.04 g/mol |
Nom IUPAC |
methyl 3-bromo-5-nitro-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-5(10)7(19-9(11,12)13)6(3-4)14(16)17/h2-3H,1H3 |
Clé InChI |
UCLXDJHJMKDKAV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



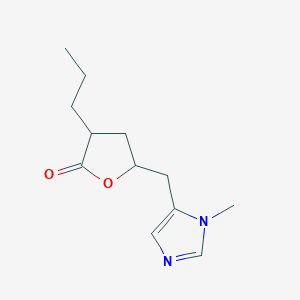
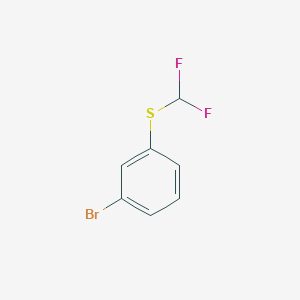
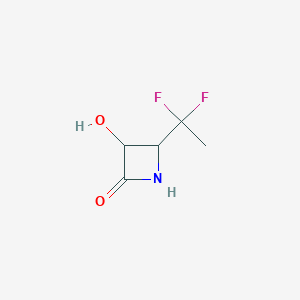

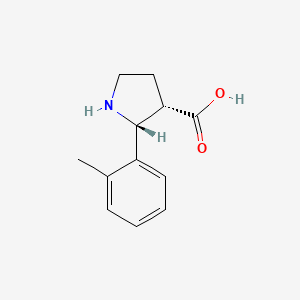
![trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)

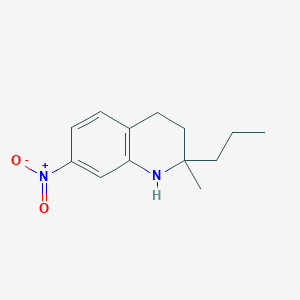
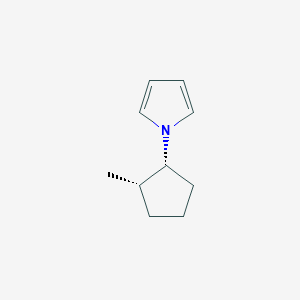
![Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12861828.png)
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
